![molecular formula C9H9IN2O B1406464 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1627713-57-8](/img/structure/B1406464.png)
3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
概要
説明
“3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 1627713-57-8 . It has a molecular weight of 288.09 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9IN2O/c1-12-5-7(10)6-3-4-11-9(13-2)8(6)12/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 385.3±37.0 C at 760 mmHg .科学的研究の応用
Application in Neuronal Nicotinic Acetylcholine Receptors Research
3-Pyridyl ether nicotinic ligands, similar in structure to 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine, have been used in studies of neuronal nicotinic acetylcholine receptors (nAChRs). For instance, ligands like 5-Iodo-3-[1-(methyl)-2-pyrrolidinyl-methoxy]pyridine have been labeled with isotopes and used to label high-affinity brain nAChRs. These studies have implications in understanding neurological processes and disorders (Fan et al., 2001).
Functional Materials and Agrochemical Development
The functionalization of 1H-pyrrolo[2,3-b]pyridine, a compound similar to this compound, has been explored for creating new compounds for agrochemicals and functional materials. Introduction of amino groups and derivatives leads to multidentate agents and podant-type compounds, showing potential in various industrial applications (Minakata et al., 1992).
Development of c-Met Inhibitors
1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers. This research is crucial for developing new therapeutics targeting c-Met and ALK in cancer treatment (Liu et al., 2016).
Application in Medicinal Chemistry
7-Azaindoles, structurally related to this compound, are used extensively in medicinal chemistry, serving as bioisosteres of indoles or purines. Novel asymmetric addition reactions involving these compounds have implications in the development of new medicinal compounds (Croix et al., 2015).
Synthesis of Pyrrolylpyridines for Biological and Pharmacological Applications
Studies on the synthesis of pyrrolylpyridines, which are closely related to this compound, have shown their potential in biological and pharmacological fields. Their unique structure has implications for developing life-sustaining aza heterocycles with a broad spectrum of biological activity (Nedolya et al., 2015).
Fungicidal Activity of Related Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives have shown considerable fungicidal activity toward Pyricularia oryzae, a fungus causing rice blast. This suggests potential applications of similar compounds like this compound in agriculture and plant protection (Minakata et al., 1997).
作用機序
While the specific mechanism of action for “3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine” is not mentioned in the available resources, compounds with a similar structure, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have been reported to have potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors, and targeting these receptors represents an attractive strategy for cancer therapy .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
特性
IUPAC Name |
3-iodo-7-methoxy-1-methylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-12-5-7(10)6-3-4-11-9(13-2)8(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEIELIOQYUIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=NC=C2)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

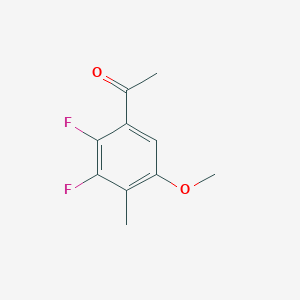

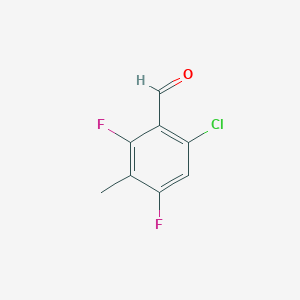
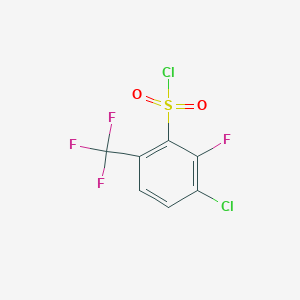
![5-[1-(pyrazin-2-yl)-1H-imidazol-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1406387.png)
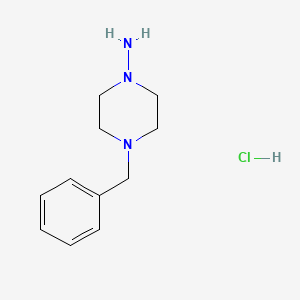


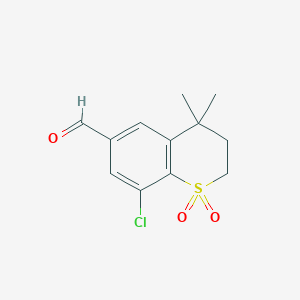

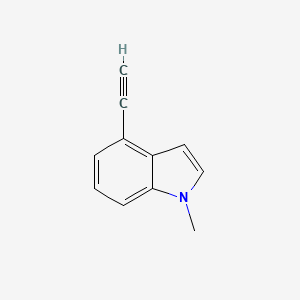
![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)

![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)